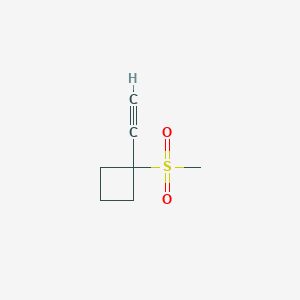
1-Ethynyl-1-methanesulfonylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-methanesulfonylcyclobutane is an organic compound with the molecular formula C7H10O2S It features a cyclobutane ring substituted with an ethynyl group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-methanesulfonylcyclobutane typically involves the reaction of cyclobutane derivatives with ethynyl and methanesulfonyl reagents. One common method includes the use of ethynyl-substituted molecules reacting with copper ions in acetonitrile to form the desired product . Another approach involves the reaction of cyclobutane with methanesulfonyl chloride and a base to introduce the methanesulfonyl group, followed by the addition of an ethynyl group under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-1-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce cyclobutane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-methanesulfonylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which 1-Ethynyl-1-methanesulfonylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in covalent bonding with active sites, while the methanesulfonyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-Ethynyl-1-methylcyclobutane: Similar in structure but lacks the methanesulfonyl group.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness: 1-Ethynyl-1-methanesulfonylcyclobutane is unique due to the presence of both the ethynyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H10O2S |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1-ethynyl-1-methylsulfonylcyclobutane |
InChI |
InChI=1S/C7H10O2S/c1-3-7(5-4-6-7)10(2,8)9/h1H,4-6H2,2H3 |
Clave InChI |
RNGIVOXDOYUBDS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


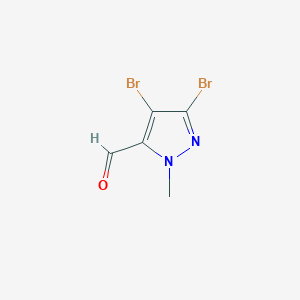
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)

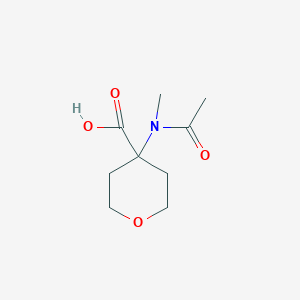
![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
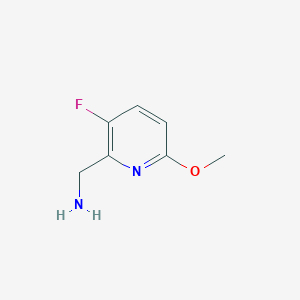
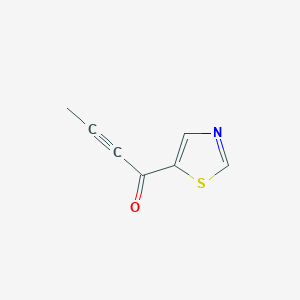
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
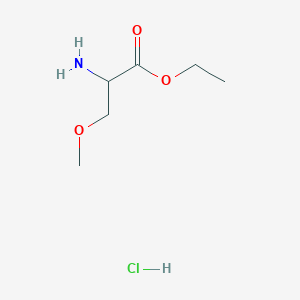
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
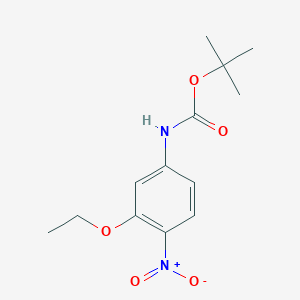
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)
